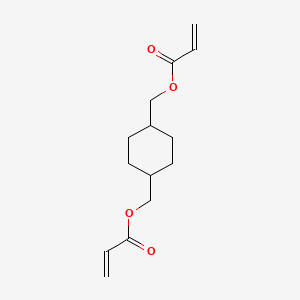

1,4-Cyclohexanediylbis(methylene) diacrylate

Descripción

Historical Context and Discovery

The development of this compound emerged from the continuous pursuit of improved acrylate monomers with enhanced performance characteristics for radiation-curable applications. Historically, the most commonly used aliphatic diacrylate monomers in ultraviolet curable coatings included tripropylene glycol diacrylate, hexanediol diacrylate, dipropylene glycol diacrylate, and propoxylated neopentyl glycol diacrylate. However, the industry recognized the need for aliphatic diacrylates with improved hardness, scratch resistance, abrasion resistance, chemical resistance, and weatherability for next-generation ultraviolet curable coatings.

The initial approach to addressing these limitations involved the use of 1,4-cyclohexanedimethanol, a solid diol at room temperature, to create cyclohexanedimethanol diacrylates. This compound was recognized for its abrasion resistance, hardness, and chemical resistance properties. However, the practical application of this monomer was significantly limited because it remained solid at room temperature and demonstrated poor solubility in most acrylates, substantially restricting its utility in ultraviolet and electron beam curable formulations.

To overcome these challenges, researchers developed alkoxylated versions by treating the solid diol with either ethylene oxide or propylene oxide, followed by reaction with acrylic acid to form alkoxylated cyclohexanedimethanol diacrylates. While these modifications produced commercially available liquids at room temperature with improved solubility in acrylates used in ultraviolet curable formulations, the alkoxylation process introduced complications including increased molecular weight and less defined monomer structures due to difficulty in controlling side chain length.

The breakthrough came with the development of a new liquid cycloaliphatic diol consisting of a unique composition of cis-trans 1,3-cyclohexanedimethanol and cis-trans 1,4-cyclohexanedimethanol. This innovation led to the synthesis of novel liquid cyclohexanedimethanol diacrylate monomers that retained the valuable properties of 1,4-cyclohexanedimethanol diacrylate while being liquid at room temperature and free of alkoxylation.

Significance in Polymer Science Research

This compound holds substantial significance in polymer science research due to its exceptional performance characteristics and unique structural properties. The compound functions as a crosslinking agent in polymer chemistry, featuring two acrylate functional groups attached to a cyclohexane ring, which enhances its reactivity and ability to form networks upon polymerization. This dual functionality allows the compound to undergo free radical polymerization, making it valuable in the production of coatings, adhesives, and sealants.

Research conducted on this compound demonstrates superior hardness, scratch resistance, abrasion resistance, and chemical resistance compared to common diacrylate monomers used in the ultraviolet coating industry. The presence of the cyclohexyl ring contributes significantly to these enhanced properties, as the rigid ring structure provides improved mechanical properties to the final polymeric materials. The compound's structure contributes to properties such as flexibility and durability in the final polymeric materials.

Performance evaluations of ultraviolet cured coatings prepared with this monomer reveal exceptional weatherability characteristics. Studies involving ultraviolet cured coatings approximately eighteen microns thick applied on poly(methyl methacrylate) substrates demonstrate the compound's potential for outdoor applications. The cycloaliphatic structure provides enhanced resistance to environmental degradation compared to traditional aliphatic diacrylates.

The compound serves as a low molecular weight reactive diluent with molecular weights typically ranging between 100 and 500 atomic mass units. These monomers are used primarily to reduce the viscosity of radiation-curable formulations while imparting additional benefits including improved adhesion, reactivity, hardness, and flexibility. The unique balance of properties offered by this compound positions it as an ideal candidate for next-generation ultraviolet curable formulations.

| Property | This compound | Traditional Diacrylates |

|---|---|---|

| Hardness | Superior | Standard |

| Scratch Resistance | Enhanced | Moderate |

| Abrasion Resistance | Improved | Basic |

| Chemical Resistance | Excellent | Good |

| Weatherability | Superior | Variable |

Academic Literature Landscape

The academic literature surrounding this compound reflects a growing interest in cycloaliphatic monomers for advanced materials applications. Research publications document comprehensive synthesis methodologies, performance evaluations, and comparative studies with conventional acrylate monomers. The literature demonstrates a clear trend toward understanding the relationship between molecular structure and performance characteristics in radiation-curable systems.

Synthesis methodologies documented in the academic literature include acrylation processes using acryloyl chloride in toluene with di(isopropyl)ethylamine, resulting in mixtures of diacrylates consisting of both solid and liquid phases. Advanced distillation techniques have been employed to separate liquid products and optimize the composition of cyclohexanedimethanol isomers to achieve desired liquid properties at room temperature.

Patent literature reveals significant commercial interest in these compounds, with multiple patents documenting various synthesis routes and applications. United States Patent 7,943,725 describes mixtures of 1,3/1,4-cyclohexane dimethanol based monomers and polymers that are liquid at room temperature. These patents demonstrate the industrial significance and commercial viability of these compounds.

Research characterization methods documented in the literature include comprehensive spectroscopic analysis, thermal property evaluation, and mechanical testing of cured films. Studies document specific molecular descriptors including International Union of Pure and Applied Chemistry naming conventions, simplified molecular input line entry system notation, and International Chemical Identifier keys for precise compound identification.

The compound has been assigned the Chemical Abstracts Service registry number 67905-41-3, facilitating its identification across academic databases and commercial suppliers. European Community number 267-661-7 provides additional regulatory identification for international commerce and research applications.

| Database | Compound Identifier | Reference |

|---|---|---|

| PubChem | CID 154734533 | |

| Chemical Abstracts Service | 67905-41-3 | |

| European Community | 267-661-7 | |

| Molecular Weight | 252.31 g/mol | |

| Molecular Formula | C₁₄H₂₀O₄ |

Academic research continues to explore applications beyond traditional coating systems, including investigations into hydrogel materials and advanced polymer networks. The literature landscape demonstrates increasing recognition of the compound's potential in emerging technologies including additive manufacturing, biomedical applications, and specialty adhesive formulations. Research efforts focus on optimizing synthesis methods to achieve consistent product quality while maintaining the superior performance characteristics that distinguish this compound from conventional acrylate monomers.

Propiedades

IUPAC Name |

[4-(prop-2-enoyloxymethyl)cyclohexyl]methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-13(15)17-9-11-5-7-12(8-6-11)10-18-14(16)4-2/h3-4,11-12H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIDSTKCJKFHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CCC(CC1)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893621 | |

| Record name | 1,4-Cyclohexanediyldimethanediyl di(2-propenoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67905-41-3 | |

| Record name | 1,4-Cyclohexanedimethanol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediyldimethanediyl di(2-propenoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-cyclohexanediylbis(methylene) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Detailed Experimental Procedure

Preparation of 1,4-Cyclohexanediylbis(methylene) Diacrylate (Sample #1):

| Step | Description | Details |

|---|---|---|

| 1 | Reactants mixing | 100 g (0.694 mol) 1,3/1,4-cyclohexanedimethanol mixed with 400 ml toluene and 252 g (1.95 mol) di(isopropyl)ethylamine, cooled to 0°C |

| 2 | Acrylation | Acryloyl chloride (153 g; 1.7 mol) in 200 ml toluene added dropwise over 1 hour under stirring |

| 3 | Reaction completion | Stirred for 1 hour at 0°C, then warmed to room temperature; GC confirms completion |

| 4 | Filtration & washing | Filtered; solid residue washed with toluene; filtrate washed sequentially with water, 0.1 M citric acid, saturated NaHCO3, saturated NaCl |

| 5 | Drying & solvent removal | Dried over MgSO4; toluene removed by rotary evaporation; residue vacuum dried at 60°C for 2 hours |

| 6 | Purification | Silica gel chromatography using hexane-ethyl acetate gradient (40:1 to 10:1) |

| 7 | Final processing | Polymerization inhibitor (4-methoxyphenol, 100 ppm) added; solvent evaporated; vacuum dried to constant weight |

| 8 | Yield | 138 g (79%) pure diacrylate obtained |

- 13C NMR (CDCl3) shows signals consistent with cyclohexane ring, methylene oxy groups, vinyl C=C, and carbonyl groups.

- GC/MS confirms purity and molecular structure.

Isomer Considerations and Liquid Product Formation

- 1,4-cyclohexanedimethanol exists as cis and trans isomers; the trans-1,4 isomer tends to form solid diacrylates.

- To obtain liquid diacrylates, a mixture of 1,3- and 1,4-cyclohexanedimethanol is fractionally distilled to reduce the trans-1,4 isomer content below 15%.

- Acrylation of this fraction yields liquid cyclohexanedimethanol diacrylates with improved solubility and processability.

Alternative Preparation Strategies

- Alkoxylation: 1,4-cyclohexanedimethanol can be alkoxylated with ethylene oxide or propylene oxide before acrylation to produce alkoxylated cyclohexanedimethanol diacrylates, which are liquid at room temperature and soluble in acrylates.

- However, alkoxylation increases molecular weight and reduces crosslink density, leading to lower hardness in cured coatings.

Summary Table of Preparation Parameters and Outcomes

| Parameter | Method 1: Direct Acrylation of 1,4-CHDM | Method 2: Fractional Distillation + Acrylation | Method 3: Alkoxylation + Acrylation |

|---|---|---|---|

| Starting material | Solid 1,4-cyclohexanedimethanol | Distilled 1,3/1,4-cyclohexanedimethanol mixture (trans-1,4 < 15%) | Alkoxylated 1,4-cyclohexanedimethanol |

| Acrylation agent | Acryloyl chloride | Acryloyl chloride | Acrylic acid or acryloyl chloride |

| Base | Di(isopropyl)ethylamine | Di(isopropyl)ethylamine | Di(isopropyl)ethylamine |

| Product physical state | Solid diacrylate | Liquid diacrylate | Liquid diacrylate |

| Solubility in acrylates | Poor | Good | Good |

| Yield | ~79% | Variable, high | Variable |

| Advantages | High purity, well-defined structure | Liquid product, better processability | Liquid, soluble, improved scratch resistance |

| Disadvantages | Solid, limited use in formulations | Requires distillation step | Increased MW, less defined structure, lower hardness |

Research Findings and Performance Implications

- The direct acrylation of pure 1,4-cyclohexanedimethanol yields solid diacrylates that are less soluble and harder to process in UV/EB formulations.

- Fractional distillation to reduce the trans-1,4 isomer content produces liquid diacrylates that are easier to handle and incorporate.

- Alkoxylated derivatives improve solubility but at the cost of increased molecular weight and reduced crosslink density, which can decrease hardness and abrasion resistance.

- UV cured coatings based on liquid cyclohexanedimethanol diacrylates synthesized from cis/trans mixtures exhibit superior hardness, scratch resistance, and chemical resistance compared to common diacrylates like tripropylene glycol diacrylate or hexanediol diacrylate.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Cyclohexanediylbis(methylene) diacrylate undergoes various chemical reactions, including:

Polymerization: This compound readily undergoes free radical polymerization, forming cross-linked polymer networks.

Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols, leading to the formation of new chemical bonds.

Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed, resulting in the formation of 1,4-cyclohexanedimethanol and acrylic acid.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

Addition Reactions: Nucleophiles like primary amines or thiols are used under mild conditions to facilitate addition reactions.

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are employed to promote hydrolysis.

Major Products Formed

Polymerization: Cross-linked polymer networks with enhanced mechanical properties.

Addition Reactions: Derivatives with functional groups introduced through nucleophilic addition.

Hydrolysis: 1,4-cyclohexanedimethanol and acrylic acid.

Aplicaciones Científicas De Investigación

Polymer Chemistry

- Monomer for Cross-linked Polymers : CHDMA is primarily used as a monomer in the synthesis of cross-linked polymers and copolymers. Its diacrylate groups allow for the formation of robust networks that enhance material properties such as strength and durability.

Biomedical Applications

- Hydrogels for Tissue Engineering : The compound is employed in developing hydrogels that mimic natural tissue environments, making it suitable for tissue engineering applications. These hydrogels can be tailored for drug delivery systems, providing controlled release profiles for therapeutic agents.

- Dental Materials : CHDMA is investigated for its potential use in dental composites due to its biocompatibility and mechanical strength. Its ability to form stable cross-linked networks makes it ideal for restorative dental materials.

Industrial Applications

- Coatings and Adhesives : CHDMA is widely used in producing UV-curable coatings and adhesives. Its chemical structure allows for rapid curing upon exposure to UV light, resulting in durable finishes that are resistant to wear and environmental factors .

- Sealants : The compound's cross-linking ability enhances the performance of sealants, making them more effective in various applications such as construction and automotive industries.

Case Study 1: Use in Dental Composites

A study demonstrated that incorporating CHDMA into dental composites improved mechanical properties significantly compared to traditional materials. The enhanced cross-linking provided better wear resistance and longevity in clinical applications .

Case Study 2: Hydrogels for Drug Delivery

Research highlighted the use of CHDMA-based hydrogels in delivering anti-cancer drugs. The hydrogel matrix allowed for sustained release over extended periods, improving therapeutic efficacy while minimizing side effects .

Mecanismo De Acción

The mechanism of action of 1,4-cyclohexanediylbis(methylene) diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The compound’s diacrylate groups participate in free radical polymerization, leading to the formation of strong, durable polymer structures. These cross-linked networks enhance the mechanical properties and chemical resistance of the resulting materials.

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes critical properties of 1,4-cyclohexanediylbis(methylene) diacrylate and its structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Key Applications | Reactivity/Stability |

|---|---|---|---|---|---|---|

| This compound | N/A* | C₁₆H₂₂O₄† | ~278.3† | Acrylate esters | UV-curable resins, adhesives | High reactivity (UV/radical) |

| 1,1′-[1,4-Cyclohexanediylbis(methylene)] bis(2-methyl-2-propenoate) (methacrylate analog) | 57322-59-5 | C₁₈H₂₆O₄† | ~306.4† | Methacrylate esters | Specialty polymers, coatings | Moderate (steric hindrance) |

| Cyclohexane-1,4-diylbis(methylene) diisobutyrate | 85409-70-7 | C₁₆H₂₈O₄ | 284.39 | Isobutyrate esters | Plasticizers, lubricants | Low (hydrolytically stable) |

| 1,4-Cyclohexanedimethanol bis(3,4-epoxycyclohexanecarboxylate) | 20249-12-1 | C₂₂H₃₀O₈† | ~422.5† | Epoxycyclohexane carboxylates | Epoxy resins, coatings | Moderate (epoxide ring-opening) |

| 4,4′-[1,4-Cyclohexanediylbis(methylene)] bis(2,2,6,6-tetramethylpiperidinecarboxylate) | 70851-59-1 | C₂₈H₅₀N₂O₄ | 478.71 | Piperidinecarboxylate esters | Light stabilizers (HALS) | Non-reactive (UV stabilization) |

| 1,4-Cyclohexanediylbis(methylene) bis(2-ethylhexanoate) | 53148-32-6 | C₂₄H₄₂O₄† | ~394.5† | 2-Ethylhexanoate esters | Plasticizers, lubricants | Low thermal volatility |

†Molecular formulas/weights inferred from structural analysis where direct data was unavailable.

Detailed Analysis of Key Compounds

This compound

- Structure : Two acrylate groups (CH₂=CHCOO-) linked via methylene bridges to a cyclohexane ring.

- Reactivity : High due to acrylate’s electron-deficient double bonds, enabling rapid radical polymerization under UV light .

- Applications : Predominantly used in UV-curable inks, adhesives, and coatings requiring fast curing and high crosslink density.

Methacrylate Analog (CAS 57322-59-5)

- Differentiation : Substitution of acrylate with methacrylate (CH₂=C(CH₃)COO-) introduces steric hindrance, slowing polymerization kinetics.

- Applications : Suitable for applications requiring controlled curing, such as dental composites or impact-resistant coatings .

Diisobutyrate (CAS 85409-70-7)

- Functional Groups : Branched isobutyrate esters (CH(CH₃)₂COO-) enhance hydrolytic stability.

- Applications: Acts as a non-reactive plasticizer in PVC or polyesters, reducing brittleness without participating in crosslinking .

Epoxycyclohexanecarboxylate (CAS 20249-12-1)

- Reactivity : Epoxide groups undergo ring-opening reactions with amines or anhydrides, forming thermosetting resins.

- Applications : High-performance epoxy coatings with chemical resistance and mechanical durability .

Piperidinecarboxylate Derivative (CAS 70851-59-1)

- Function : Tetramethylpiperidine groups act as hindered amine light stabilizers (HALS), scavenging free radicals in polymers exposed to UV radiation.

- Applications : Extends lifespan of polyolefins, polyurethanes, and automotive coatings .

Bis(2-ethylhexanoate) (CAS 53148-32-6)

- Properties: Bulky 2-ethylhexanoate esters reduce volatility and improve compatibility with hydrophobic matrices.

- Applications : High-temperature lubricants and plasticizers for flexible PVC .

Actividad Biológica

1,4-Cyclohexanediylbis(methylene) diacrylate (CHDMDA) is a diacrylate compound used primarily in polymer chemistry, particularly in the formulation of adhesives, coatings, and resins. Its unique structure allows for versatile applications, but its biological activity has garnered attention due to potential implications in health and safety.

- Molecular Formula : C₁₄H₁₈O₄

- Molecular Weight : 250.29 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 562.3 °C

- Flash Point : 264.5 °C

Biological Activity Overview

The biological activity of CHDMDA has been explored in several studies, focusing on its cytotoxicity, mutagenicity, and potential endocrine-disrupting effects. Below is a summary of key findings from various research articles.

Cytotoxicity and Mutagenicity

- Cytotoxic Effects : Studies have indicated that CHDMDA exhibits cytotoxic effects on various cell lines. The compound's ability to induce cell death is concentration-dependent, with higher concentrations leading to increased cytotoxicity.

- Mutagenic Potential : In vitro assays suggest that CHDMDA may possess mutagenic properties, particularly affecting mammalian cells. These findings raise concerns regarding its use in consumer products that may come into contact with human tissues.

Endocrine Disruption

Research has identified CHDMDA as a potential endocrine disruptor. In cell-based assays, it has been shown to interfere with hormonal pathways, which could lead to reproductive and developmental toxicity.

Study 1: Cytotoxicity Assessment

In a study conducted by Zhang et al., the cytotoxic effects of CHDMDA were evaluated on human liver cancer cells (HepG2). The results demonstrated:

- IC50 Value : 150 µM after 24 hours of exposure.

- Mechanism : Induction of apoptosis via the mitochondrial pathway was observed.

Study 2: Mutagenicity Testing

A mutagenicity study using the Ames test revealed that CHDMDA caused a significant increase in revertant colonies in Salmonella typhimurium strains TA98 and TA100 at concentrations above 100 µg/plate, indicating its potential to cause genetic mutations.

Table 1: Summary of Biological Activity Studies on CHDMDA

| Study | Cell Type | Endpoint | Result |

|---|---|---|---|

| Zhang et al. | HepG2 | Cytotoxicity (IC50) | 150 µM after 24 hours |

| Ames Test | Salmonella typhimurium | Mutagenicity | Significant increase in revertants |

| Endocrine Disruption Study | Various cell lines | Hormonal interference | Positive results indicating disruption |

Q & A

Q. What novel characterization techniques (e.g., in situ FTIR, real-time rheology) have been successfully applied to study its polymerization mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.